(-)-12alpha-Hydroxyevodol
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Overview
Description
12alpha-Hydroxyevodol is a natural compound that belongs to the diterpenoid class. It is primarily found in certain Chinese herbal plants, such as Evodia rutaecarpa and Ligustrum lucidum. This compound has a molecular formula of C26H28O10 and a molar mass of 500.5 g/mol . It exhibits a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
There is limited information available on the synthetic routes for 12alpha-Hydroxyevodol. Due to its low content in natural plants, the extraction and purification of this compound can be challenging. Researchers typically use various extraction and separation techniques, such as solvent extraction, column chromatography, and liquid chromatography, to purify and obtain 12alpha-Hydroxyevodol .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 12alpha-Hydroxyevodol. The compound is primarily obtained through extraction from natural sources, which may not be feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
12alpha-Hydroxyevodol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 12alpha-Hydroxyevodol may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
12alpha-Hydroxyevodol has diverse applications in scientific research, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It serves as a tool for studying biological processes and pathways, particularly those related to its anti-inflammatory and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-tumor and antibacterial activities.
Mechanism of Action
The mechanism of action of 12alpha-Hydroxyevodol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 12alpha-Hydroxyevodol include:
Evodiamine: Another diterpenoid found in Evodia rutaecarpa with anti-inflammatory and anti-tumor properties.
Rutaecarpine: A quinazolinocarboline alkaloid also found in Evodia rutaecarpa, known for its anti-inflammatory and vasodilatory effects.
Uniqueness
What sets 12alpha-Hydroxyevodol apart from these similar compounds is its unique chemical structure, which includes one hydroxyl functional group and two rings. This structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H28O10 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2R,13R,14R,20S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12?,13?,14?,19?,20?,23-,24-,25-,26-/m0/s1 |
InChI Key |
GVZAWWJSPGIYFX-RGSHUORVSA-N |
Isomeric SMILES |
C[C@@]12C(CC([C@@]3([C@]14C(O4)C(=O)OC3C5=COC=C5)C)O)[C@@]67COC(=O)CC6OC(C7=C(C2=O)O)(C)C |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C |
Origin of Product |
United States |
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